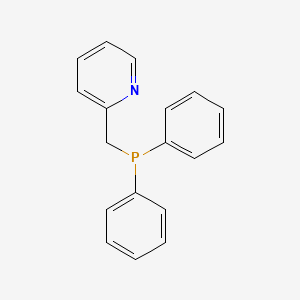
2-((Diphenylphosphanyl)methyl)pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-((Diphenylphosphanyl)methyl)pyridine is an organic compound with the molecular formula C18H16NP. It is a ligand commonly used in coordination chemistry due to its ability to form stable complexes with transition metals. The compound is characterized by a pyridine ring substituted with a diphenylphosphanyl group at the 2-position, making it a versatile ligand in various catalytic processes .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-((Diphenylphosphanyl)methyl)pyridine typically involves the reaction of 2-chloromethylpyridine with diphenylphosphine under basic conditions. The reaction proceeds as follows:
Reactants: 2-chloromethylpyridine and diphenylphosphine.
Conditions: The reaction is carried out in the presence of a base such as sodium hydride or potassium tert-butoxide.
Procedure: The mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete.
Purification: The product is purified by recrystallization or column chromatography to obtain pure this compound.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves:
Large-scale Reactors: Using larger reactors to handle increased volumes of reactants.
Automated Systems: Employing automated systems for precise control of reaction conditions.
Continuous Flow Processes: Utilizing continuous flow processes to enhance efficiency and yield.
Analyse Des Réactions Chimiques
Types of Reactions
2-((Diphenylphosphanyl)methyl)pyridine undergoes various types of chemical reactions, including:
Coordination Reactions: Forms stable complexes with transition metals such as palladium, platinum, and nickel.
Oxidation: Can be oxidized to form phosphine oxides.
Substitution: Undergoes substitution reactions where the pyridine ring can be functionalized.
Common Reagents and Conditions
Coordination Reactions: Typically involve metal salts such as palladium chloride or platinum chloride in solvents like dichloromethane or toluene.
Oxidation: Uses oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Substitution: Employs reagents such as alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products
Metal Complexes: Formation of metal-ligand complexes used in catalysis.
Phosphine Oxides: Resulting from oxidation reactions.
Functionalized Pyridines: Products of substitution reactions.
Applications De Recherche Scientifique
2-((Diphenylphosphanyl)methyl)pyridine has a wide range of applications in scientific research:
Chemistry: Used as a ligand in homogeneous catalysis, facilitating reactions such as hydrogenation, hydroformylation, and cross-coupling.
Biology: Investigated for its potential in biological systems as a metal chelator.
Medicine: Explored for its role in drug development, particularly in the design of metal-based drugs.
Industry: Utilized in the production of fine chemicals and pharmaceuticals due to its catalytic properties.
Mécanisme D'action
The mechanism of action of 2-((Diphenylphosphanyl)methyl)pyridine primarily involves its role as a ligand. It coordinates with metal centers through the phosphorus atom and the nitrogen atom of the pyridine ring, forming stable complexes. These complexes can then participate in various catalytic cycles, facilitating reactions by stabilizing transition states and intermediates .
Comparaison Avec Des Composés Similaires
Similar Compounds
2,6-Bis(diphenylphosphino)pyridine: Another ligand with two diphenylphosphino groups at the 2 and 6 positions of the pyridine ring.
2-(Diphenylphosphino)pyridine: A simpler ligand with a single diphenylphosphino group at the 2-position.
2,6-Bis((diphenylphosphanyl)methyl)pyridine: Similar to 2-((Diphenylphosphanyl)methyl)pyridine but with an additional diphenylphosphanyl group at the 6-position.
Uniqueness
This compound is unique due to its specific substitution pattern, which provides distinct steric and electronic properties. This uniqueness allows it to form stable complexes with a variety of metals, making it a versatile ligand in catalysis and other applications .
Propriétés
Formule moléculaire |
C18H16NP |
|---|---|
Poids moléculaire |
277.3 g/mol |
Nom IUPAC |
diphenyl(pyridin-2-ylmethyl)phosphane |
InChI |
InChI=1S/C18H16NP/c1-3-10-17(11-4-1)20(18-12-5-2-6-13-18)15-16-9-7-8-14-19-16/h1-14H,15H2 |
Clé InChI |
HSPPMGREDUAMES-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)P(CC2=CC=CC=N2)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


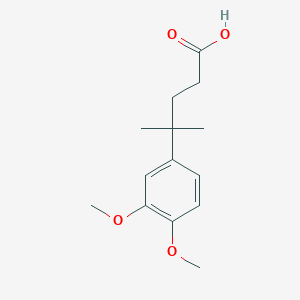
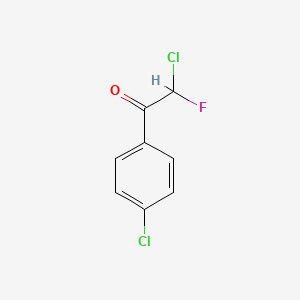
![4'-(Cyanomethyl)[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B15202756.png)
![(S)-5-Chloro-1,2-dimethyl-1,2,3,4-tetrahydropyrido[3,4-b]pyrazine](/img/structure/B15202758.png)
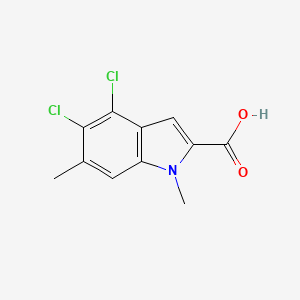


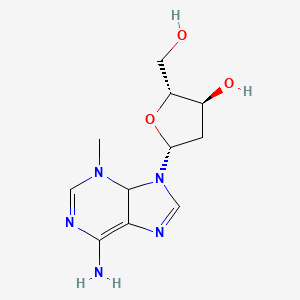
![7-(2,4-Dioxo-3,4-dihydropyrimidin-1(2H)-yl)-2-phenylhexahydropyrano[3,2-d][1,3]dioxin-8-yl benzoate](/img/structure/B15202804.png)
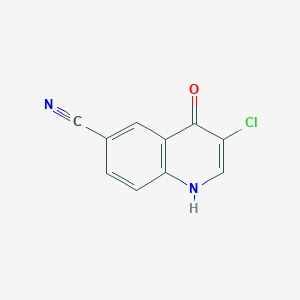

![1-{(2R,3S)-4-[(4-Chloro-1,1,2,2,3,3,4,4-octafluorobutyl)sulfonyl]-5-methyl-3-phenyl-2,3-dihydro-2-furanyl}ethanone](/img/structure/B15202815.png)


